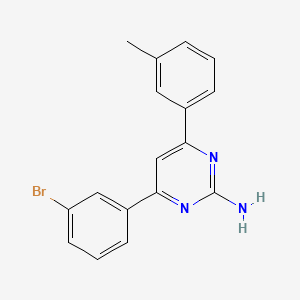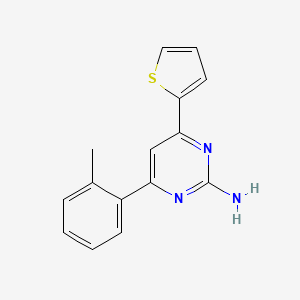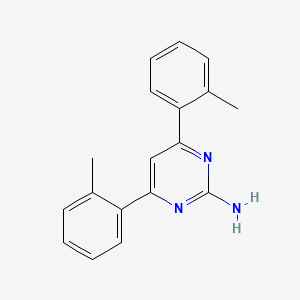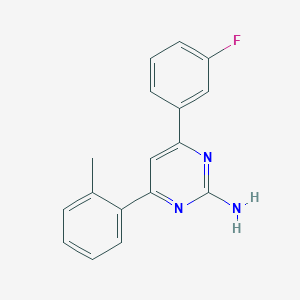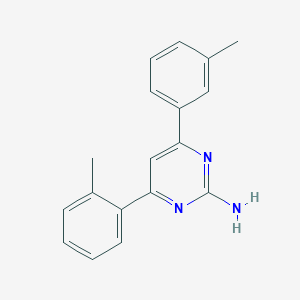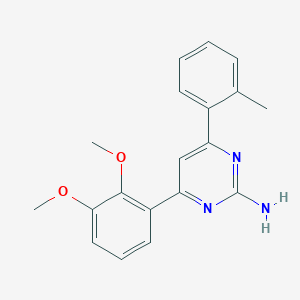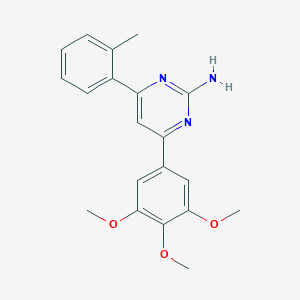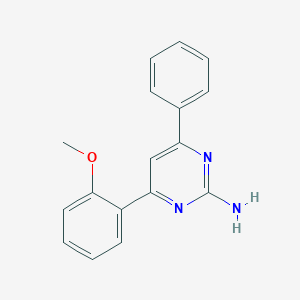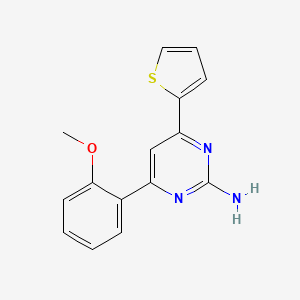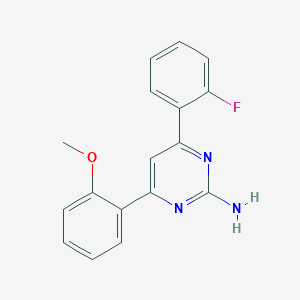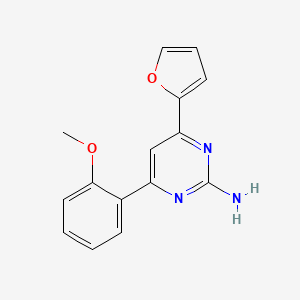
4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine, also known as FMOP, is a pyrimidine-based compound which has recently been studied for its potential applications in scientific research. It has been found to possess unique properties which make it an attractive option for a range of applications, including as an inhibitor of enzymes, a catalyst in chemical reactions, and a therapeutic agent.
Aplicaciones Científicas De Investigación
4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of enzymes, such as the enzyme tyrosinase, which is involved in the biosynthesis of melanin. It has also been found to be a useful catalyst in chemical reactions, such as the reduction of nitrobenzene to aniline. Additionally, 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied for its potential therapeutic applications, such as as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that its inhibitory activity is due to its ability to interact with the active site of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. Additionally, its catalytic activity is thought to be due to its ability to form a complex with the nitrobenzene substrate, which facilitates the reduction of nitrobenzene to aniline.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine have not been extensively studied. However, it has been found to possess anti-inflammatory effects, which may be due to its ability to inhibit the enzyme tyrosinase. Additionally, it has been found to have antioxidant activity, which may be due to its ability to scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments is its relatively low cost and easy availability. Additionally, its unique properties make it an attractive option for a range of applications. However, there are some limitations to using 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments. For example, it is not very stable in aqueous solutions and is rapidly degraded by light and air. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine in scientific research. One potential direction is to further study its mechanism of action, in order to better understand its properties and potential applications. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its anti-inflammatory and antioxidant effects. Other potential future directions include the exploration of its potential as a drug delivery system and its use in the synthesis of other compounds.
Métodos De Síntesis
4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine can be synthesized through a two-step process. The first step involves the reaction of furan-2-carbaldehyde with 2-methoxyphenylhydrazine to form the intermediate compound 4-(furan-2-yl)-6-(2-methoxyphenyl)-2-hydrazinopyrimidine. This intermediate compound then undergoes a cyclization reaction with acetic acid to form 4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine.
Propiedades
IUPAC Name |
4-(furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-19-13-6-3-2-5-10(13)11-9-12(18-15(16)17-11)14-7-4-8-20-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEMVSZZFDVXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


